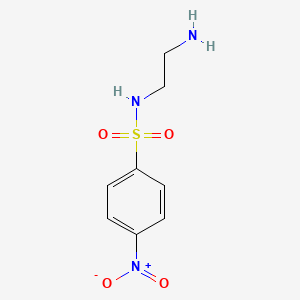
tert-Butyl 3-aminothiane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-aminothiane-3-carboxylate is an organic compound with the molecular formula C10H19NO2S. It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features a tert-butyl ester and an amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-aminothiane-3-carboxylate typically involves the reaction of thiane derivatives with tert-butyl chloroformate and an amine source. One common method includes the following steps:
Formation of Thiane Derivative: Thiane is reacted with a suitable halogenating agent to introduce a halogen atom at the desired position.
Amination: The halogenated thiane derivative is then treated with an amine, such as ammonia or a primary amine, to introduce the amino group.
Esterification: The resulting amino-thiane derivative is reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-aminothiane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines or amides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and amides.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
tert-Butyl 3-aminothiane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-aminothiane-3-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the thiane ring can provide hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminopropylcarbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl 3-aminothiane-3-carboxylate is unique due to the presence of the thiane ring, which imparts distinct chemical and physical properties compared to other tert-butyl amino compounds. The sulfur atom in the thiane ring can participate in unique chemical reactions, making this compound valuable in synthetic chemistry.
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
tert-butyl 3-aminothiane-3-carboxylate |
InChI |
InChI=1S/C10H19NO2S/c1-9(2,3)13-8(12)10(11)5-4-6-14-7-10/h4-7,11H2,1-3H3 |
InChI Key |
CHZKFVQNVLKMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCSC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


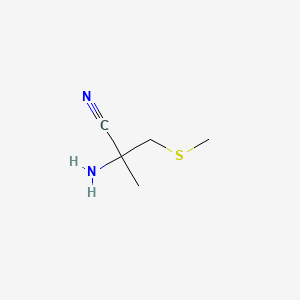
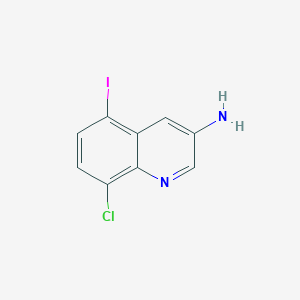
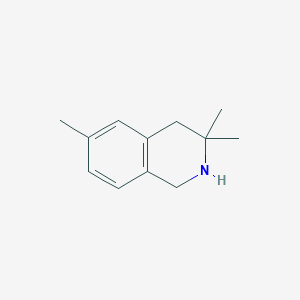
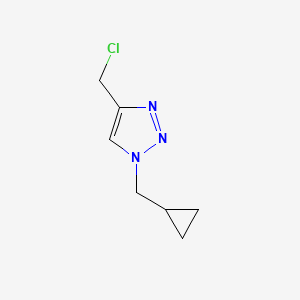
![(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13236138.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13236145.png)
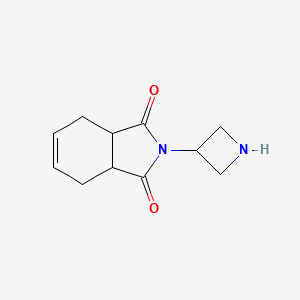
![[5-(3-Methoxyphenyl)furan-2-YL]methanol](/img/structure/B13236162.png)
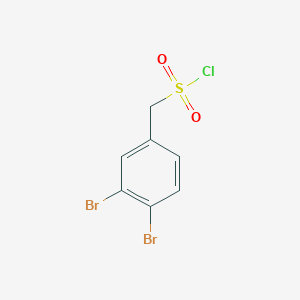
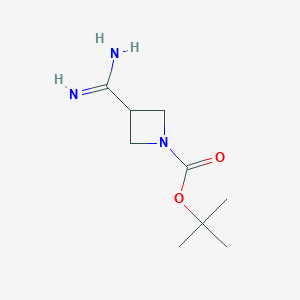
![Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate](/img/structure/B13236178.png)
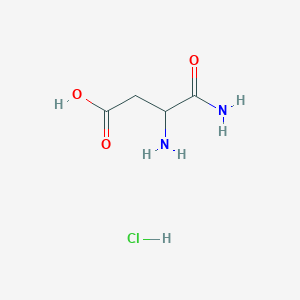
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)
